molecular formula C24H32O15 B8120347 Hexa-O-acetyl-maltal

Hexa-O-acetyl-maltal

Cat. No.: B8120347
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-AACICFDOSA-N
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Description

Hexa-O-acetyl maltal is a complex organic compound with the molecular formula C24H32O15. It is a derivative of maltal, where six hydroxyl groups are acetylated.

Preparation Methods

Hexa-O-acetyl maltal can be synthesized through a modification of Fisher and Kogl’s method. The preparation involves the use of hepta-O-acetyl alpha-maltosyl bromide in an ice-cold mixture of glacial acetic acid and water, followed by mechanical stirring with zinc dust at 0°C for 2 hours . The mixture is then filtered and extracted to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hexa-O-acetyl maltal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-amylase for hydration, which converts maltal to 2-deoxymaltose . The compound can also undergo deacetylation under acidic or basic conditions, leading to the formation of maltal and acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Hexa-O-acetyl-maltal involves its interaction with specific enzymes and molecular targets. For instance, beta-amylase catalyzes the hydration of maltal to form 2-deoxymaltose . The compound’s acetyl groups play a crucial role in its reactivity and interaction with enzymes. The molecular pathways involved in these reactions are primarily related to glycosidic bond cleavage and acetyl group transfer.

Comparison with Similar Compounds

Hexa-O-acetyl maltal can be compared with other acetylated sugars, such as hepta-O-acetyl maltose and tetra-O-acetyl glucose. These compounds share similar structural features but differ in the number and position of acetyl groups. Hexa-O-acetyl maltal is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and reactivity . Similar compounds include hepta-O-acetyl maltose, tetra-O-acetyl glucose, and other acetylated derivatives of maltal .

Properties

IUPAC Name

[(2R,3S,4S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-AACICFDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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